Pivaloin

説明

Historical Trajectories and Foundational Discoveries in Pivaloin Chemistry

The study of this compound is rooted in the broader exploration of acyloin condensation reactions, a class of reductive coupling of esters that gained prominence in organic synthesis. Early methods for preparing this compound involved the condensation of methyl laurate. sciencemadness.org Another established method for its synthesis was through the Grignard reaction, which yielded this compound with a melting point of 80°C. nist.gov

A notable early synthesis involved the preparation of crude this compound in 80-90% yields, which was found to be sufficiently pure for direct use in subsequent oxidation reactions to form pivalil (2,2,5,5-tetramethyl-3,4-hexanedione). dss.go.th This process involved reacting the crude this compound with a solution of chromic oxide in acetic acid and water. dss.go.th The acyloin condensation, a reductive coupling of carboxylic esters using metallic sodium, also proved to be an effective method for producing this compound, with reported yields ranging from 52-60%. sciencemadness.org These foundational methods provided the basis for accessing this compound and enabled further investigation into its chemical behavior and synthetic applications.

Current Research Landscape and Significance of this compound in Modern Organic Synthesis

This compound continues to be a relevant molecule in contemporary organic synthesis, primarily serving as a precursor to other valuable compounds and participating in a range of chemical reactions. Its derivatives, in particular, have been the focus of significant research.

One of the primary uses of this compound is its oxidation to pivalil, which is then used in the synthesis of more complex molecules. For instance, pivalil synthesized from this compound serves as a key starting material in the preparation of cobalt complexes of tetra-2,3-(5,6-di-tert-butyl-pyrazino) porphyrazine. mdpi.com

The reactivity of this compound derivatives has been extensively studied. Research has focused on the reactions of these derivatives with reagents like lithium tetramethylpiperidide (LiTMP). sit.edu.cnlookchem.comacs.orgacs.orgacs.org For example, the triflate derivative of this compound reacts with LiTMP to yield formal oxidation products rather than the expected α-keto carbene. acs.org The reaction of the triflate derivative of this compound in dimethyl sulfoxide (B87167) (DMSO) proceeds via a cationic mechanism to give rearranged products. acs.org Furthermore, the reaction of the triflate derivative of this compound with potassium tert-butoxide results in the formation of the diketone 2,2,5,5-tetramethyl-3,4-hexanedione through β-elimination. acs.org

This compound is also a key starting material for synthesizing other reactive intermediates. For example, O-(Methylsulfonyl)this compound, prepared from this compound and methanesulfonyl chloride, is used to produce 2,2,5,5-tetramethyl-4-thiocyanato-3-hexanone. oup.com Additionally, research has demonstrated the formation of this compound through the reductive coupling of two pivaloyl ligands in organometallic chemistry. acs.org The study of various this compound derivatives, including its acetate (B1210297) and tosylate derivatives, has revealed diverse reaction pathways, often influenced by the nature of the leaving group and the reaction conditions. acs.org These investigations highlight the versatility of this compound as a scaffold for exploring reaction mechanisms and developing new synthetic methodologies.

Chemical Properties of this compound

| Property | Value |

| CAS Number | 815-66-7 chemicalbook.com |

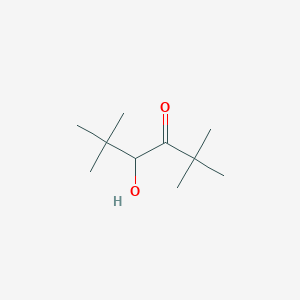

| Molecular Formula | C10H20O2 |

| Melting Point | 69-79°C dss.go.th, 80°C nist.gov |

Structure

3D Structure

特性

IUPAC Name |

4-hydroxy-2,2,5,5-tetramethylhexan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O2/c1-9(2,3)7(11)8(12)10(4,5)6/h7,11H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMRDPCUYKKPMFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(=O)C(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10277185 | |

| Record name | Pivaloin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10277185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

815-66-7 | |

| Record name | 815-66-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407548 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 815-66-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1054 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pivaloin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10277185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PIVALOIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6WUK8846MS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for Pivaloin and Its Congeners

Chemo- and Regioselective Synthesis of Pivaloin Core Structures

Chemo- and regioselectivity are foundational concepts in organic synthesis that address the challenge of selectively reacting one functional group or position over others within a molecule. epdf.pubslideshare.net Chemoselectivity refers to the preferential reaction of one functional group in the presence of other, different functional groups. epdf.pub Regioselectivity, on the other hand, deals with the control of the direction of a reaction, favoring bond formation at one specific position over other possible positions. epdf.pubslideshare.net

The classical synthesis of this compound involves the acyloin condensation of pivalic acid esters, a method that is effective but may not offer the high degree of selectivity demanded by modern standards. For instance, a 1958 method describes the preparation of crude this compound, which was then oxidized to pivalil. dss.go.th While advanced chemo- and regioselective methods are widely applied in the synthesis of complex natural products and pharmaceuticals, specific, documented examples of their application to form the this compound core structure are not extensively reported in the searched literature. Conceptually, such strategies would involve the use of sophisticated protecting groups or highly selective reagents to control reactions on a precursor molecule, ensuring the precise formation of the α-hydroxy ketone moiety of this compound.

Development of Novel Catalytic Strategies for this compound Derivatives

Catalysis is a cornerstone of modern organic synthesis, offering pathways to new transformations with increased efficiency and selectivity. aps.org The development of novel catalysts is crucial for accessing complex molecular architectures like those of this compound derivatives.

Homogeneous and Heterogeneous Catalysis in this compound Transformations

Catalysis is broadly divided into two main types: homogeneous and heterogeneous catalysis. In homogeneous catalysis, the catalyst exists in the same phase as the reactants, typically in a solution. uwindsor.ca This often allows for high activity and selectivity due to well-defined active sites. slideshare.net Heterogeneous catalysis involves a catalyst that is in a different phase from the reactants, such as a solid catalyst in a liquid or gas reaction mixture. sit.edu.cn A key advantage of heterogeneous catalysts is their ease of separation and potential for recycling. researchgate.net

While these catalytic systems are employed in a vast number of organic transformations, nih.gov specific research detailing their use in the synthesis or transformation of this compound is sparse. One study mentions the synthesis of a cobalt complex catalyst for which Pivalil, an oxidation product of this compound, was used as a starting material. mdpi.com This highlights the role of this compound derivatives as building blocks in catalyst synthesis rather than as substrates for catalytic transformation. There is a clear opportunity for future research to explore the application of advanced homogeneous and heterogeneous catalysts for the selective synthesis and functionalization of this compound and its congeners.

Organocatalysis in Asymmetric this compound Synthesis

Asymmetric synthesis, the selective production of one enantiomer of a chiral molecule, is of paramount importance, particularly in the pharmaceutical industry. wikipedia.orgslideshare.net Organocatalysis has emerged as a powerful tool for asymmetric synthesis, utilizing small, metal-free organic molecules to catalyze enantioselective reactions. nih.govresearchgate.net This approach avoids the use of often toxic or expensive metal catalysts. epdf.pub

The this compound molecule contains a stereocenter, meaning it can exist as two enantiomers. The development of an organocatalytic method for the asymmetric synthesis of this compound would be a significant advancement, providing access to enantiomerically pure forms of the compound. However, based on the available literature, specific examples of organocatalysis being applied to the asymmetric synthesis of this compound have not been reported. The field of asymmetric organocatalysis is well-established for a variety of other transformations, suggesting that the development of such a method for this compound is a feasible, albeit underexplored, area of research. researchgate.netepo.org

Green Chemistry Principles in this compound Synthetic Routes

Green chemistry is a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. studymind.co.ukpharmafeatures.com Key principles include the use of safer solvents, improving energy efficiency, and maximizing atom economy. sit.edu.cn

Solvent-Free and Environmentally Benign Reaction Conditions

A major goal of green chemistry is to minimize or eliminate the use of organic solvents, which are often volatile, toxic, and difficult to dispose of. rsc.org Solvent-free reactions, conducted by grinding solid reactants together (mechanochemistry) or by heating neat reactants, represent a significant step towards more sustainable chemical manufacturing. rsc.orgrsc.orgorganic-chemistry.org

The application of green chemistry principles to the synthesis of this compound and its derivatives is an area with some documented progress. For instance, a protocol for the pivaloylation of alcohols—a reaction involving a pivaloyl group similar to the structure of pivalic acid—has been developed under solvent-free conditions. researchgate.net One publication also notes that reactions of this compound derivatives have been carried out under solvent-free conditions. studysmarter.co.uk These examples, while not a direct synthesis of this compound itself, demonstrate the potential for applying solvent-free and other environmentally benign conditions to reactions involving closely related structures.

Atom Economy and Waste Reduction in this compound Synthesis

Atom economy is a concept developed by Barry Trost that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. wikipedia.orgsavemyexams.com A reaction with 100% atom economy incorporates all reactant atoms into the final product, generating no waste byproducts. google.com Maximizing atom economy is a fundamental goal of green chemistry as it directly relates to waste reduction at the molecular level. dss.go.thmdpi.com

The traditional acyloin condensation used to synthesize this compound typically has a lower atom economy due to the nature of the reaction and the formation of byproducts. To assess the greenness of a synthetic route to this compound, one would calculate the atom economy as follows:

Atom Economy (%) = (Molecular Weight of this compound / Sum of Molecular Weights of all Reactants) x 100

Detailed studies analyzing the atom economy of various synthetic routes to this compound are not prevalent in the searched literature. However, designing future syntheses of this compound would ideally focus on addition-type reactions, which inherently have high atom economy, and catalytic approaches that minimize the use of stoichiometric reagents, thereby reducing waste. pharmafeatures.com

Elucidation of Reaction Mechanisms and Kinetics in Pivaloin Chemistry

Mechanistic Pathways of Pivaloin Transformations

The chemical behavior of this compound is dominated by several key mechanistic routes, dictated by the specific reactants and conditions employed. These pathways often involve highly reactive, transient species that determine the final product distribution.

A prominent feature of this compound chemistry is its propensity to undergo reactions via carbocationic intermediates, often leading to skeletal rearrangements. This is particularly evident in the solvolysis of this compound derivatives, such as this compound triflate.

Once formed, the rearranged tertiary carbocation is subject to competing reaction pathways, primarily nucleophilic attack by the solvent (substitution) or deprotonation (elimination). nih.govmdpi.com Studies on the solvolysis of this compound triflate in various dual-solvent systems, such as ionic liquid-alcohol mixtures, have shown that the ratio of substitution to elimination products is highly dependent on the solvent properties. nih.govmdpi.com For instance, bulkier alcohol co-solvents tend to favor the elimination pathway due to steric hindrance. nih.gov The hydrogen bond donating and accepting abilities of the solvent system also play a crucial role in modulating the nucleophilicity versus basicity of the alcohol co-solvent, thereby influencing the product distribution. nih.gov

Table 1: Product Distribution in the Solvolysis of this compound Triflate in Various Methanol/[bmim][NTf₂] Mixtures Data synthesized from studies on the effect of solvent systems on carbocationic reactions.

| Mole Fraction [bmim][NTf₂] | % Substitution Product | % Elimination Product |

| 0.00 | 85 | 15 |

| 0.20 | 80 | 20 |

| 0.40 | 74 | 26 |

| 0.60 | 68 | 32 |

| 0.80 | 61 | 39 |

| 1.00 | 55 | 45 |

The rate of these cationic reactions can be remarkably fast, even when compared to solvolysis in highly ionizing solvents like trifluoroethanol or trifluoroacetic acid. researchgate.netcapes.gov.br This highlights the ability of solvents like dimethyl sulfoxide (B87167) (DMSO) to support k cationic processes effectively. researchgate.netcapes.gov.br

An alternative mechanistic pathway for this compound derivatives involves single-electron transfer (SET). Research has indicated that the reaction of this compound derivatives with strong bases, such as lithium amides, may proceed through an electron-transfer mechanism. researchgate.netlookchem.com For instance, reactions with lithium tetramethylpiperidide (LiTMP) have been investigated in this context. researchgate.net

In a general SET process involving a ketone and a lithium amide, the amide can act as a single-electron reductant, transferring an electron to the ketone. d-nb.info This generates a ketyl radical anion and an aminyl radical. d-nb.info This pathway is distinct from the more common acid/base or nucleophilic chemistry of these reagents. The feasibility of the SET process is linked to the reduction potential of the ketone and the oxidation potential of the lithium amide. d-nb.info While detailed studies on this compound itself are specific, the precedent for lithium dialkylamides engaging in electron-transfer processes with various organic substrates is well-established. capes.gov.br Evidence for such mechanisms is often gathered through techniques like electron paramagnetic resonance (EPR) spectroscopy and the use of radical probe reactions. capes.gov.br

The formation of carbenes via α-elimination represents another potential, though debated, mechanistic route in this compound chemistry. Alpha-elimination involves the removal of a proton and a leaving group from the same carbon atom, typically facilitated by a strong base, to generate a carbene. wikipedia.orglibretexts.orgchemtube3d.com

In the context of this compound derivatives, this pathway would involve deprotonation at the α-carbon followed by the loss of the leaving group (e.g., triflate) to form an α-keto carbene. However, for the reaction of a this compound triflate with bases, the α-elimination (carbene) mechanism has been explicitly ruled out in at least one study. lookchem.com Conversely, other plausible mechanisms suggested for reactions of this compound derivatives have included carbene or carbenoid intermediates, indicating that this pathway cannot be universally dismissed and may be dependent on the specific derivative and reaction conditions. researchgate.net The generation of carbenes can also be achieved through alternative methods, such as the decomposition of diazo compounds or through metallaphotoredox platforms, which open up various carbene-mediated transformations like cyclopropanation and σ-bond insertion. libretexts.orgnih.gov

Electron-Transfer Mechanisms

Kinetic Isotope Effect Studies for this compound Reaction Mechanism Determination

The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms by providing information about bond-breaking and bond-forming steps in the rate-determining step (RDS) of a reaction. libretexts.orgnumberanalytics.comwikipedia.org By replacing an atom with its heavier isotope (e.g., hydrogen with deuterium), changes in the reaction rate can be measured. A significant k/k ratio (typically > 2) is indicative of a primary KIE, suggesting the C-H bond is broken in the RDS. wikipedia.org

While specific KIE studies on this compound transformations are not extensively documented in the literature, their application can be hypothesized to differentiate between the mechanistic pathways described above:

Carbocationic Rearrangement: In the k solvolysis of this compound triflate, the key rearrangement step does not involve the breaking of a C-H bond. However, the subsequent elimination pathway from the carbocation intermediate does. A KIE study on the elimination versus substitution product ratio could reveal details about the transition state of the deprotonation step. A primary KIE would be expected if the C-H bond is broken in the rate-limiting step of the elimination pathway.

Alpha-Elimination: A definitive test for the α-elimination mechanism would be to measure the KIE for the deprotonation of the α-carbon. A large primary KIE would provide strong evidence for this pathway, as the C-H bond cleavage is the initial and often rate-determining step in carbene formation via α-elimination.

Secondary KIEs: Secondary kinetic isotope effects (k/k ≠ 1), where the isotopically substituted bond is not broken, can also provide valuable information. libretexts.orgnih.gov For example, an α-secondary KIE can probe changes in hybridization at the carbon center. In the solvolysis of this compound triflate, substituting the methyl groups with CD could reveal information about hyperconjugation in the carbocationic transition state.

Table 2: Hypothetical Kinetic Isotope Effects (kH/kD) for Postulated this compound Reaction Mechanisms This table illustrates the expected KIE values for different potential rate-determining steps in this compound reactions, based on established principles.

| Mechanistic Step | Isotopic Substitution Position | Expected kH/kD | Interpretation |

| E2-like Elimination from Carbocation | β-Hydrogen | ~ 2-7 | C-H bond breaking in the RDS of elimination. |

| α-Elimination (Carbene Formation) | α-Hydrogen | ~ 2-7 | C-H bond breaking is rate-determining. |

| Solvolysis (Carbocation Formation) | α-Hydrogen | ~ 1.0-1.2 | No C-H bond breaking in RDS; small normal secondary KIE possible due to hybridization change. |

| Solvolysis (Carbocation Formation) | Migrating -CH₃ vs -CD₃ | ~ 0.9-1.0 | Small inverse secondary KIE possible. |

Investigation of Transition States and Intermediates

The elucidation of reaction mechanisms is incomplete without an understanding of the structure and energy of the intermediates and transition states involved. epfl.chmasterorganicchemistry.com

Intermediates: The primary, well-supported intermediate in this compound chemistry is the rearranged tertiary carbocation formed during the solvolysis of derivatives like this compound triflate. nih.govmdpi.com This species, [t-Bu-C(OMe)-t-Bu] or a related solvated cation, represents a local energy minimum on the reaction coordinate diagram. nih.govresearchgate.net Its stability relative to the unrearranged α-keto carbocation is the driving force for the k process. Other potential, more speculative intermediates include the ketyl radical anion in SET pathways and the α-keto carbene.

Transition States: A transition state is an energy maximum along a reaction coordinate and cannot be isolated. masterorganicchemistry.com In the solvolysis of this compound triflate, the key transition state is that of the concerted ionization/rearrangement step. nih.govresearchgate.net This transition state involves the partial breaking of the carbon-leaving group bond and the partial formation of the new carbon-carbon bond as the methyl group migrates. Its structure is thought to have significant carbocationic character. capes.gov.br Computational chemistry, such as DFT calculations, can be a powerful tool for modeling the geometry and energy of such transition states, identifying them by the presence of a single imaginary frequency, and confirming that they connect the reactant and intermediate states via Intrinsic Reaction Coordinate (IRC) calculations. epfl.chbeilstein-journals.org

Derivatization and Functionalization of the Pivaloin Scaffold

Reactivity of Pivaloin Derivatives with Strong Bases (e.g., Lithium Tetramethylpiperidide)

The reaction of this compound derivatives with the strong, non-nucleophilic base Lithium Tetramethylpiperidide (LiTMP) results in several unusual transformations, demonstrating the base's ability to induce reactions beyond simple deprotonation. lookchem.com The specific outcome is highly dependent on the nature of the leaving group attached to the this compound scaffold. acs.org

For instance, the triflate derivative of this compound, when treated with LiTMP, does not yield products from an α-keto carbene as might be expected. acs.org Instead, it forms formal oxidation products. This is rationalized by a β-elimination pathway that leads to the intermediate diketone, 2,2,5,5-tetramethyl-3,4-hexanedione. acs.org In contrast, the reaction can also lead to the reduced ketone, 2,2,5,5-tetramethyl-3-hexanone, which is suggested to form via an electron transfer mechanism from LiTMP. acs.org

The choice of leaving group dictates the site of proton abstraction by LiTMP, leading to different cyclized products. acs.org

The mesylate derivative undergoes deprotonation at the methyl group of the mesyloxy function, followed by an intramolecular cyclization into the carbonyl group. acs.org

The acetate (B1210297) derivative results in a cyclized product derived from proton abstraction from the methyl group of the acetoxy function. acs.org

The tosylate derivative leads to a product formed from proton abstraction at the ortho position of the aromatic ring of the tosyl group. acs.org

These varied outcomes underscore the complex interplay between the substrate and the strong base, where LiTMP can act as a base, a reducing agent, or an initiator of elimination and cyclization cascades. lookchem.comacs.org

| This compound Derivative | Base | Primary Reaction Pathway | Major Product(s) | Reference |

|---|---|---|---|---|

| Triflate | LiTMP | β-Elimination / Electron Transfer | 2,2,5,5-tetramethyl-3,4-hexanedione; 2,2,5,5-tetramethyl-3-hexanone | acs.org |

| Mesylate | LiTMP | Deprotonation of mesyl methyl, intramolecular cyclization | Hydroxy sultone | acs.org |

| Acetate | LiTMP | Deprotonation of acetyl methyl, cyclization | Cyclized product from acetoxy methyl | acs.org |

| Tosylate | LiTMP | Deprotonation of tosyl aromatic ring (ortho) | Product from ortho-aromatic abstraction | acs.org |

Modifications of Leaving Groups in this compound Systems (e.g., Triflate, Mesylate)

The modification of the hydroxyl group in this compound into a good leaving group, such as a triflate (trifluoromethanesulfonate) or a mesylate (methanesulfonate), is a key strategy for enabling further functionalization. acs.orgorganic-chemistry.org These sulfonate esters exhibit significantly different reactivities, with triflate being recognized as a "super" leaving group. wikipedia.orgmasterorganicchemistry.com

The high lability of the triflate group facilitates a variety of mechanistic pathways that are often inaccessible with less reactive groups like mesylates or halides. acs.org The reactivity of triflates can be dramatically higher than corresponding mesylates. For example, in dimethyl sulfoxide (B87167) (DMSO), certain triflates are 10⁸ to 10⁹ times more reactive than their mesylate counterparts. capes.gov.br This enhanced reactivity is attributed to the high cation-solvating ability of DMSO and a decreased need for electrophilic solvation of the triflate anion. capes.gov.br

In the context of this compound, the triflate derivative is particularly reactive.

Reaction with potassium tert-butoxide leads to the diketone 2,2,5,5-tetramethyl-3,4-hexanedione via β-elimination of trifluoromethanesulfinic acid. acs.org

Solvolysis in DMSO-d₆ proceeds readily at 25°C through a cationic mechanism, yielding rearranged oxosulfonium salts and subsequent alkene products resulting from methyl migration. capes.gov.brresearchgate.net

Mesylates, while less reactive than triflates, are also effective leaving groups used in this compound chemistry. researchgate.netresearcher.life Their reaction with LiTMP, for example, proceeds via a distinct pathway involving intramolecular cyclization rather than the elimination seen with triflates. acs.org

| Leaving Group | Chemical Name | Relative Reactivity | Typical Reactions in this compound Systems | Reference |

|---|---|---|---|---|

| Triflate (OTf) | Trifluoromethanesulfonate | Extremely High ("Super") | β-Elimination, Solvolysis via carbocation, Nucleophilic Substitution | acs.orgmasterorganicchemistry.comcapes.gov.br |

| Mesylate (OMs) | Methanesulfonate | High | Nucleophilic Substitution, Cyclization (with specific bases) | acs.orgresearcher.life |

Electrophilic and Nucleophilic Functionalization Strategies

The this compound scaffold contains key sites for both electrophilic and nucleophilic functionalization. libretexts.org The carbonyl group is an inherent electrophilic center, while the α-carbon can be deprotonated to form a nucleophilic enolate. libretexts.orgresearchgate.net

Nucleophilic Functionalization: The primary site for nucleophilic attack is the electrophilic carbon of the carbonyl group. libretexts.org This is a fundamental reaction for converting the ketone into other functional groups. However, the steric bulk of the adjacent tert-butyl groups can hinder this approach, often requiring more reactive nucleophiles or specific catalytic conditions.

Electrophilic Functionalization: A more versatile strategy involves converting the this compound derivative into a nucleophile, which can then react with a wide range of electrophiles. This is typically achieved by deprotonating the α-carbon to generate an enolate. The use of strong bases like LiTMP can generate these nucleophilic intermediates. acs.org

A key example arises from the reaction of this compound triflate with LiTMP. The proposed mechanism involves the formation of an enolate (structure 5 in the original research), which then acts as a nucleophile. acs.org This enolate can then participate in condensation reactions. Specifically, it can attack the highly reactive diketone (2,2,5,5-tetramethyl-3,4-hexanedione), which is also formed during the reaction and acts as an electrophile, ultimately leading to the observed oxidation products. acs.org This demonstrates a strategy where the this compound system generates both the nucleophile and the electrophile in situ for further functionalization.

Regioselective and Stereoselective Derivatization

Controlling the regioselectivity and stereoselectivity of reactions is paramount for the precise synthesis of complex molecules from the this compound scaffold. durgapurgovtcollege.ac.inyoutube.com

Regioselectivity: A reaction is regioselective if it preferentially occurs at one specific site over other possible sites. durgapurgovtcollege.ac.in The derivatization of this compound provides clear examples of regiocontrol. As detailed in section 4.1, the reaction of different this compound esters with LiTMP shows remarkable regioselectivity. acs.org The base abstracts a proton from different locations depending on the leaving group:

From the mesylate's methyl group .

From the acetate's methyl group .

From the tosylate's aromatic ring .

This demonstrates that the choice of the derivative directly influences the regiochemical outcome of the subsequent transformation, allowing for targeted functionalization at different parts of the molecule. acs.orgbeilstein-journals.org

Stereoselectivity: Stereoselectivity refers to the preferential formation of one stereoisomer over another. youtube.com While the provided research does not focus heavily on the stereoselective derivatization of this compound itself, the principles can be applied. The significant steric hindrance imposed by the two tert-butyl groups flanking the carbonyl function would heavily influence the trajectory of incoming reagents. In nucleophilic additions to the carbonyl, for example, reagents would preferentially attack from the less hindered face, potentially leading to high diastereoselectivity if a chiral center is already present or is being formed. Methods like the hydroboration/Suzuki-Miyaura coupling, known for their high stereo- and regioselectivity in other systems, could be adapted for this compound derivatives to create stereodefined products. organic-chemistry.orgrsc.org

Advanced Spectroscopic and Structural Characterization of Pivaloin Compounds

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Pivaloin Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of this compound. blogspot.com By analyzing the chemical shifts, signal multiplicities, and coupling constants in both one-dimensional (1D) and two-dimensional (2D) spectra, a complete picture of the molecular connectivity can be assembled. ox.ac.uk

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to its unique proton environments. The nine protons of the tertiary-butyl group adjacent to the carbonyl group would appear as a sharp singlet due to their chemical equivalence and lack of adjacent protons for coupling. The single proton on the carbon bearing the hydroxyl group (the α-hydroxy methine proton) would appear as a singlet, or potentially a doublet if coupling to the hydroxyl proton is observed. The hydroxyl proton itself typically presents as a broad singlet, and its chemical shift can be concentration and solvent-dependent.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon skeleton. ox.ac.uk this compound would exhibit signals for the quaternary carbonyl carbon, the quaternary carbon of the t-butyl group, the methyl carbons of the t-butyl group, the methine carbon attached to the hydroxyl group, and the carbons of the second t-butyl group. Broadband proton decoupling is typically used to simplify the spectrum to a series of single lines, one for each chemically distinct carbon. ox.ac.uk

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments are used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. A DEPT-135 experiment, for instance, would show positive signals for CH and CH₃ groups and negative signals for CH₂ groups, while quaternary carbons would be absent, thus confirming the assignments for this compound's carbon atoms. mdpi.com

2D NMR Techniques (COSY and HMBC):

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. ox.ac.ukresearchgate.net For this compound, a key correlation would be observed between the methine proton and the hydroxyl proton (if coupling occurs), confirming their proximity.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two to three bonds, which is crucial for piecing together the molecular structure, especially around non-protonated carbons. columbia.edumagritek.com For this compound, HMBC would show correlations from the t-butyl protons to the carbonyl carbon and the adjacent quaternary carbon, definitively establishing the core structure. blogspot.comresearchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Data for this compound This table presents predicted values based on standard chemical shift ranges for the functional groups present in this compound.

| Atom | Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Multiplicity / DEPT-135 | Key HMBC Correlations |

|---|---|---|---|---|---|

| 1 | C=O | - | ~210-215 | Quaternary (absent) | H-3, H-9 |

| 2 | C(CH₃)₃ | - | ~45 | Quaternary (absent) | H-9 |

| 3 | CH-OH | ~3.6-4.0 | ~75-80 | CH (positive) | H-5, H-6 |

| 4 | C(CH₃)₃ | - | ~35 | Quaternary (absent) | H-6 |

| 5 | OH | Variable (e.g., 2.0-4.0) | - | - | H-3 |

| 6 | (CH₃)₃C-CH | 1.0-1.2 | ~25-27 | CH₃ (positive) | C-3, C-4 |

Mass Spectrometry Techniques for this compound Metabolite and Product Identification

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, making it ideal for determining the molecular weight of this compound and identifying its metabolites or reaction products. wikipedia.org The choice of ionization technique significantly influences the resulting mass spectrum. nd.edu

Electron Ionization (EI): EI is a "hard" ionization technique that bombards the molecule with high-energy electrons. wikipedia.org This process typically generates a molecular ion (M⁺) and a complex pattern of fragment ions resulting from the dissociation of the energetically unstable molecular ion. chemguide.co.uklibretexts.org For this compound, the molecular ion peak would be expected at its corresponding molecular weight. The fragmentation pattern is particularly useful for structural elucidation. A characteristic fragmentation pathway for α-hydroxy ketones like this compound is α-cleavage, where the bond between the carbonyl carbon and the adjacent carbon is broken. This would lead to the formation of stable acylium ions. The loss of a t-butyl group (57 Da) is a highly probable fragmentation, leading to a prominent peak in the spectrum.

Chemical Ionization (CI): CI is a "soft" ionization technique that results in less fragmentation than EI. azom.comjordilabs.com It typically produces a protonated molecule, [M+H]⁺, which is very useful for confirming the molecular weight of an unknown compound or a metabolite. tofwerk.com This technique is particularly valuable in metabolite identification studies, where a metabolite might have a slightly different mass than the parent compound due to biochemical transformations (e.g., hydroxylation, glucuronidation). By comparing the CI spectra of the parent drug and its metabolites, the mass difference can be precisely determined, providing clues to the metabolic pathway.

Tandem mass spectrometry (MS/MS) can further be employed for detailed structural analysis of metabolites. nih.gov In an MS/MS experiment, a specific ion (e.g., the [M+H]⁺ of a metabolite) is selected and subjected to fragmentation, and the resulting fragment ions are analyzed. This provides detailed structural information about the metabolite.

Table 2: Predicted Mass Spectrometry Fragments of this compound (Using Electron Ionization)

| m/z Value | Proposed Fragment Ion | Formula of Ion | Fragmentation Pathway |

|---|---|---|---|

| 172 | [C₁₀H₂₀O₂]⁺ | C₁₀H₂₀O₂ | Molecular Ion (M⁺) |

| 115 | [M - C₄H₉]⁺ | C₆H₁₁O₂ | α-Cleavage: Loss of a t-butyl radical from the keto side |

| 101 | [C₅H₉O]⁺ | C₅H₉O | Acylium ion from cleavage between C1 and C2 |

Vibrational Spectroscopy (IR, Raman) for this compound Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides direct information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. edinst.com

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). libretexts.org The IR spectrum of this compound is expected to be dominated by absorptions from its two key functional groups:

Hydroxyl (-OH) Group: A strong and broad absorption band is expected in the region of 3200-3600 cm⁻¹. The broadness is due to intermolecular hydrogen bonding. In dilute solutions where intramolecular hydrogen bonding between the -OH and the C=O group might occur, a sharper band may also be observed.

Carbonyl (C=O) Group: A strong, sharp absorption band is characteristic of the carbonyl stretch, typically appearing in the range of 1700-1725 cm⁻¹. libretexts.org The exact position can be influenced by hydrogen bonding; intramolecular hydrogen bonding between the hydroxyl and carbonyl groups can lower the C=O stretching frequency.

C-H Bonds: Stretching vibrations for the sp³ C-H bonds of the t-butyl and methine groups are expected in the 2850-3000 cm⁻¹ region. Bending vibrations for these groups appear in the fingerprint region (below 1500 cm⁻¹). libretexts.org

Raman Spectroscopy: Raman spectroscopy is a light scattering technique that provides complementary information to IR spectroscopy. edinst.com For a vibration to be Raman active, it must involve a change in the molecule's polarizability. edinst.com While the polar -OH and C=O groups give strong IR signals, the non-polar C-C backbone of this compound would be expected to show strong signals in the Raman spectrum. The symmetric vibrations of the t-butyl groups would also be prominent.

The combination of IR and Raman spectroscopy provides a comprehensive fingerprint of the functional groups present in this compound, confirming its α-hydroxy ketone structure. datapdf.com

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|---|

| Hydroxyl (-OH) | O-H Stretch | 3200-3600 (broad) | Weak | Strong (IR) |

| Carbonyl (C=O) | C=O Stretch | 1700-1725 | Moderate-Strong | Strong (IR) |

| Alkyl (C-H) | C-H Stretch | 2850-3000 | Strong | Strong (IR/Raman) |

| Alkyl (C-H) | C-H Bend | 1350-1470 | Moderate | Moderate (IR/Raman) |

Chiroptical Spectroscopy for Enantiomeric Purity Determination of this compound Analogs

This compound possesses a stereogenic center at the hydroxyl-bearing carbon, meaning it exists as a pair of enantiomers. Chiroptical spectroscopy techniques, which measure the differential interaction of chiral molecules with left- and right-circularly polarized light, are essential for determining the enantiomeric purity and absolute configuration of this compound analogs. mdpi.com

Optical Rotatory Dispersion (ORD): ORD measures the change in optical rotation as a function of the wavelength of light. kud.ac.inwikipedia.org As the wavelength approaches an electronic absorption band of the chiral molecule (the chromophore), the magnitude of the rotation changes dramatically. For this compound analogs, the n→π* electronic transition of the carbonyl group (typically in the UV region) acts as the key chromophore. The resulting ORD curve, known as a Cotton effect, will be positive or negative depending on the stereochemistry of the molecule. libretexts.org This phenomenon can be used to assign the absolute configuration by comparing the experimental ORD curve to those of related compounds with known configurations. wikipedia.org

Circular Dichroism (CD): CD spectroscopy measures the difference in absorbance of left- and right-circularly polarized light as a function of wavelength. wikipedia.org Like ORD, a CD spectrum will show a signal (a positive or negative peak) in the region of the chromophore's absorption. This CD signal is also referred to as a Cotton effect. The sign of the Cotton effect in the CD spectrum is directly related to the absolute configuration of the enantiomer being measured. libretexts.org

For determining enantiomeric purity, the magnitude of the specific rotation at a single wavelength (often the sodium D-line, 589 nm) or the intensity of the CD signal can be used. wikipedia.orgchromatographyonline.com By comparing the observed rotation or CD signal of a sample to that of an enantiomerically pure standard, the enantiomeric excess (ee) of the mixture can be calculated. uma.es These techniques are highly sensitive to the three-dimensional structure and are therefore powerful tools for the stereochemical analysis of chiral this compound analogs. semanticscholar.org

Table 4: Mentioned Compounds

| Compound Name |

|---|

| This compound |

Computational Chemistry and Theoretical Modeling of Pivaloin Systems

Quantum Chemical Calculations for Pivaloin Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic structure of molecules, which in turn governs their reactivity. rsc.orgwikipedia.org These methods, rooted in quantum mechanics, provide a detailed picture of electron distribution and energy levels within a molecule like this compound. rsc.org

The electronic structure of this compound is characterized by the presence of a carbonyl group (C=O) and a hydroxyl group (-OH) attached to a tertiary carbon, which is flanked by a bulky tert-butyl group. This arrangement of functional groups dictates the molecule's electronic properties. Quantum chemical calculations, such as Hartree-Fock (HF) and post-Hartree-Fock methods, can be employed to determine key electronic descriptors. wikipedia.org

Key Electronic Properties of this compound (Hypothetical Data):

| Property | Calculated Value | Significance |

| Dipole Moment | 2.5 D | Indicates the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |

| HOMO Energy | -9.8 eV | The energy of the Highest Occupied Molecular Orbital, related to the molecule's ability to donate electrons. |

| LUMO Energy | +1.2 eV | The energy of the Lowest Unoccupied Molecular Orbital, related to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 11.0 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Mulliken Charges | C(carbonyl): +0.45, O(carbonyl): -0.50, O(hydroxyl): -0.65, H(hydroxyl): +0.40 | These partial charges highlight the electrophilic nature of the carbonyl carbon and the nucleophilic character of the oxygen atoms. |

This table presents hypothetical data for illustrative purposes, as specific experimental or calculated values for this compound were not found in the public domain.

These calculations reveal that the carbonyl carbon is a primary site for nucleophilic attack, a common reaction pathway for ketones. The lone pairs on the oxygen atoms of both the carbonyl and hydroxyl groups are the highest occupied molecular orbitals (HOMOs), making them susceptible to electrophilic attack or involvement in hydrogen bonding. The bulky tert-butyl group also exerts significant steric and electronic effects, which can be quantified through these calculations.

Density Functional Theory (DFT) Studies of this compound Reaction Pathways and Energetics

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for studying the mechanisms and energetics of chemical reactions. sumitomo-chem.co.jp For a molecule like this compound, DFT can be used to explore various reaction pathways, such as its oxidation, reduction, and rearrangement reactions. rsc.orgsioc-journal.cn

A key application of DFT is the calculation of the potential energy surface for a given reaction. This allows for the identification of transition states and the determination of activation energies, providing a quantitative measure of the reaction's feasibility. sumitomo-chem.co.jp For instance, the benzilic acid rearrangement, a potential reaction for α-hydroxy ketones, could be modeled using DFT to understand its mechanism and energetic barriers in the context of this compound's unique structure.

Hypothetical DFT-Calculated Energetics for a Postulated this compound Reaction:

| Reaction Step | Species | Relative Energy (kcal/mol) |

| 1 | This compound + Nucleophile | 0.0 |

| 2 | Transition State 1 | +15.2 |

| 3 | Intermediate | -5.8 |

| 4 | Transition State 2 | +10.5 |

| 5 | Product | -20.1 |

This table illustrates hypothetical energy values for a generic nucleophilic addition to this compound, as specific DFT studies on this compound's reactivity were not publicly available.

DFT studies can also elucidate the role of catalysts in this compound reactions. By modeling the interaction of this compound with a catalyst, researchers can understand how the catalyst lowers the activation energy and influences the stereoselectivity of the reaction. rsc.org

Molecular Dynamics Simulations of this compound in Diverse Environments

While quantum chemical methods provide detailed information about isolated molecules, molecular dynamics (MD) simulations offer a way to study the behavior of molecules in a more realistic environment, such as in a solvent or at an interface. researchgate.net MD simulations model the movement of atoms and molecules over time, providing insights into conformational changes, solvation effects, and transport properties. researchgate.net

For this compound, MD simulations can be used to study its behavior in various solvents. The choice of solvent can significantly impact the reactivity and stability of this compound, and MD simulations can reveal the specific interactions, such as hydrogen bonding, between this compound and solvent molecules. Studies on the solvolysis of this compound triflate have utilized MD simulations to understand the role of ionic liquid cosolvents. researchgate.netresearchgate.net

Illustrative Data from a Hypothetical MD Simulation of this compound in Water:

| Property | Observation | Implication |

| Radial Distribution Function g(r) of water around carbonyl oxygen | Sharp peak at ~2.8 Å | Strong hydrogen bonding between the carbonyl oxygen and water molecules. |

| Radial Distribution Function g(r) of water around hydroxyl group | Peaks at ~1.8 Å (H-O) and ~2.9 Å (O-O) | Indicates the hydroxyl group acts as both a hydrogen bond donor and acceptor. |

| Solvent Accessible Surface Area (SASA) of tert-butyl group | Consistently low | The bulky group is well-shielded from the solvent, influencing solubility and intermolecular interactions. |

| Conformational Analysis | Limited rotation around the C(OH)-C(O) bond | The bulky tert-butyl group restricts conformational flexibility. |

This table presents plausible outcomes from an MD simulation of this compound in an aqueous environment to demonstrate the type of insights gained from such studies.

These simulations can also be used to study this compound at interfaces, for example, at the surface of a catalyst or an electrode. This is crucial for understanding heterogeneous catalysis and electrochemical reactions involving this compound.

Predictive Modeling of this compound Chemical Behavior and Selectivity

Predictive modeling, often utilizing Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, aims to forecast the chemical behavior and properties of molecules based on their structural features. nih.gov These models are built by establishing a mathematical relationship between a set of molecular descriptors and an observed property.

For this compound, predictive models could be developed to estimate various properties, such as its chromatographic retention time, boiling point, or even its biological activity if it were being investigated as a pharmacophore. The molecular descriptors used in these models can be derived from quantum chemical calculations, topological indices, or other computational methods.

Example of a Hypothetical QSPR Model for Predicting a Property of this compound and Related Ketones:

Property = a(LogP) + b(Dipole Moment) + c*(Molecular Weight) + d**

Where:

Property is the value being predicted.

LogP , Dipole Moment , and Molecular Weight are molecular descriptors.

a, b, c, and d are coefficients determined from a regression analysis of a training set of molecules.

While specific QSAR/QSPR models for this compound are not readily found in the literature, the methodology provides a powerful tool for screening large numbers of related compounds and prioritizing them for experimental investigation. This approach is particularly valuable in fields like drug discovery and materials science for accelerating the design of new molecules with desired properties.

Catalytic Applications and Design Strategies Involving Pivaloin Motifs

Pivaloin as a Precursor for Catalytically Active Species (e.g., Pivalil in Tetrapyrazinoporphyrazines)

This compound serves as a key starting material for the synthesis of more complex molecules that exhibit significant catalytic activity. A notable example is its role as a precursor to pivalil, which is subsequently used in the creation of tetrapyrazinoporphyrazine-based catalysts.

The synthesis of these catalytically active species begins with the oxidation of this compound to pivalil. Research has demonstrated that this transformation can be effectively achieved using an oxidizing agent such as chromic acid. Following this oxidation, the resulting pivalil becomes a critical building block for the synthesis of a cobalt complex of tetra-2,3-(5,6-di-tert-butyl-pyrazino) porphyrazine (tBu-TPyzPzCo). This synthesis is a two-step process where pivalil is reacted with 2,3-diaminomaleonitrile, metal salts (like cobalt chloride hydrate), and urea.

The tBu-TPyzPzCo complex, when supported on a material like carbon black, functions as a highly effective photoelectrocatalyst. For instance, it has been successfully employed in the degradation of partially hydrolyzed polyacrylamide (HPAM), a common water pollutant. The catalytic activity of this complex is attributed to the generation of highly reactive oxygen species, specifically hydroxyl and superoxide (B77818) radicals, which are the primary agents responsible for the degradation of the pollutant. This catalytic system showcases a practical application where this compound is the foundational molecule for a sophisticated catalyst designed for environmental remediation.

Co-catalytic Roles of Pivalic Acid in Organic Transformations (e.g., Palladium-Catalyzed C-H Activation)

Pivalic acid, a carboxylic acid derivative of this compound, has emerged as a crucial co-catalyst in a variety of organic transformations, most notably in palladium-catalyzed C-H activation reactions. rsc.orgsigmaaldrich.comsci-hub.semdpi.comresearchgate.net The presence of pivalic acid can significantly enhance the efficiency and scope of these reactions.

The effectiveness of pivalic acid as a co-catalyst has been demonstrated in the direct arylation of unactivated arenes and various heterocycles. sigmaaldrich.commdpi.com For example, in the palladium-catalyzed arylation of benzene (B151609), the addition of a catalytic amount of pivalic acid was found to be key for achieving high yields. sci-hub.semdpi.com The pivalate (B1233124) not only facilitates the C-H activation of benzene but also acts as a cooperating ligand at the palladium center.

Furthermore, density functional theory (DFT) computations have provided deeper mechanistic insights into the role of pivalic acid. rsc.orgnih.gov In rhodium-catalyzed C-H activation for the formation of α-branched amines, pivalic acid acts as a co-catalyst for the activation of the ortho-C(sp²)–H bond. nih.gov In the absence of pivalic acid, the activation of the C-H bond proceeds through a much higher energy pathway. rsc.org

Below is a table summarizing the role of pivalic acid in selected palladium-catalyzed C-H activation reactions:

| Reaction Type | Role of Pivalic Acid | Proposed Mechanism | Key Findings |

| Direct Arylation of Arenes | Co-catalyst, Proton Shuttle | Concerted Metalation-Deprotonation (CMD) | Enables high yields in the arylation of unactivated benzene. sci-hub.semdpi.com |

| C-H Acylation of Heteroarenes | Additive to increase reaction rate | Facilitates C-H activation by generating a more electrophilic palladium species. | Increases the rate of acylation, though it can have detrimental effects through substrate protonation. sigmaaldrich.com |

| Synthesis of Isoxazolone | Additive | Relay proton transfer in C-H bond activation via CMD. | Works in synergy with other additives like ZnCl₂ to lower the activation barrier. rsc.org |

| γ-C(sp3)–H Alkenylation | Co-catalyst | Facilitates C(sp³)–H bond activation in the substrate. | Plays a pivotal role in exchanging bromide for pivalate in the catalyst resting state. |

Design and Synthesis of this compound-Containing Ligands for Transition Metal Catalysis

The design of ligands is a cornerstone of modern transition metal catalysis, as the ligand sphere around a metal center dictates its reactivity, selectivity, and stability. While there is a vast body of research on ligand design, the specific incorporation of the this compound motif into ligand scaffolds is an area that remains largely unexplored.

Conceptually, the this compound structure offers several features that could be of interest in ligand design. The bulky tert-butyl group provides significant steric hindrance, which can be used to control the coordination environment around a metal center, potentially influencing regioselectivity and preventing catalyst deactivation pathways such as dimerization. The hydroxyl and carbonyl groups offer potential coordination sites (O,O-chelation) or handles for further functionalization to create more complex ligand architectures.

General strategies in ligand design that could be applied to this compound-containing structures include the development of:

Pincer Ligands: These are tridentate ligands that bind to a metal in a meridional fashion. A this compound-based backbone could potentially be functionalized to incorporate three donor atoms, creating a rigid and well-defined coordination pocket.

Bifunctional Ligands: These ligands not only coordinate to the metal but also have a functional group that can participate in the catalytic cycle, for instance, by acting as a proton shuttle or by activating a substrate. The hydroxyl group of this compound could potentially be exploited for such purposes.

Chiral Ligands: For asymmetric catalysis, chiral ligands are essential. This compound itself is not chiral, but it can be used as a starting material for the synthesis of chiral ligands. For example, the stereoselective reduction of the carbonyl group or the derivatization with chiral auxiliaries could lead to enantiomerically pure ligands.

Despite these conceptual possibilities, a review of the current scientific literature does not reveal significant examples of transition metal catalysts bearing ligands that are explicitly designed and synthesized from a this compound scaffold. This suggests that the potential of the this compound motif in ligand design is an area that is ripe for future investigation.

Exploration of Biocatalytic Processes Utilizing this compound or its Related Structures

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers numerous advantages over traditional chemical methods, including high selectivity, mild reaction conditions, and environmental benignity. The application of biocatalysis to the transformation of sterically hindered ketones like this compound presents both challenges and opportunities.

Enzymes, particularly oxidoreductases such as alcohol dehydrogenases (ADHs) and ketoreductases (KREDs), are known to catalyze the reduction of a wide range of carbonyl compounds to their corresponding alcohols, often with high enantioselectivity. However, the bulky tert-butyl groups flanking the carbonyl and hydroxyl groups in this compound present a significant steric challenge for the active sites of many enzymes.

Indeed, some studies have indicated that this compound is resistant to reduction under certain biocatalytic conditions that are effective for other ketones. This resistance highlights the need for enzymes with specifically tailored active sites that can accommodate such sterically demanding substrates.

The exploration of biocatalytic processes involving this compound could proceed along several avenues:

Enzyme Screening: A broad screening of diverse microbial sources could identify novel enzymes capable of transforming this compound.

Directed Evolution: Modern protein engineering techniques, such as directed evolution, could be employed to mutate and evolve existing enzymes to enhance their activity and selectivity towards this compound.

Substrate Engineering: While the core this compound structure is fixed, derivatives with modified steric or electronic properties might be more amenable to enzymatic transformations.

Currently, there is a scarcity of published research detailing successful biocatalytic transformations of this compound. This lack of data suggests that the application of biocatalysis to this specific substrate is a nascent field with considerable potential for future development. The ability to perform stereoselective reductions or other transformations on this compound would open up new synthetic routes to valuable chiral building blocks.

Strategic Applications of Pivaloin in Complex Organic Synthesis

Pivaloin as a Chiral Building Block in Natural Product Synthesis

The enantioselective synthesis of natural products often relies on the use of chiral building blocks or auxiliaries to control the stereochemical outcome of key reactions. york.ac.ukyoutube.com Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the formation of new stereocenters with high diastereoselectivity. york.ac.uk After the desired transformation, the auxiliary can be removed and ideally recycled. york.ac.uk

While this compound itself is achiral, its derivatives can be employed in synthetic strategies that generate chirality. A notable, albeit indirect, application of a this compound-related structure is observed in the synthesis of velutinol A, a natural product with a complex cage-like seco-pregnane structure. researchgate.netresearchgate.netdeepdyve.com In the synthesis of velutinol A and its analogs, the strategic introduction of sterically demanding groups is crucial for achieving the desired stereoselectivity. researchgate.net Although not directly using enantiomerically pure this compound as a starting material, the synthesis involves intermediates where the steric bulk, analogous to that in this compound, plays a critical role in directing the stereochemical course of reactions. For instance, the stereoselective introduction of a hindered β-hydroxy group is a key step in the construction of the velutinol A core. researchgate.net

The principle of using sterically bulky groups to control reaction stereochemistry is fundamental. In a broader context, chiral auxiliaries derived from molecules with significant steric presence, such as camphor (B46023) or 8-phenylmenthol, have been successfully used to direct asymmetric transformations like alkylations and Diels-Alder reactions. wikipedia.orgresearchgate.net These auxiliaries function by creating a sterically biased environment around the reactive center, forcing the incoming reagent to approach from a specific face, thus leading to the preferential formation of one diastereomer. researchgate.net The application of this compound derivatives in a similar capacity, where the tert-butyl groups would serve to create a highly controlled steric environment, represents a promising strategy in asymmetric synthesis.

Table 1: Diastereoselective Reactions Influenced by Steric Hindrance in Natural Product Synthesis

| Precursor | Reagent/Catalyst | Reaction Type | Product Diastereoselectivity | Yield (%) | Reference |

| 15-keto-21,22-diol derivative | mCPBA | Rubottom Oxidation | High (β-hydroxy) | - | researchgate.net |

| (-)-8-phenylmenthol acrylate (B77674) ester | 5-benzyloxymethylcyclopentadiene | Diels-Alder Reaction | High | - | wikipedia.org |

| Camphorsultam derivative | Thiol | Michael Addition | High | - | wikipedia.org |

| Chiral oxazolidinone | Aldehyde | Aldol Reaction | High | - | researchgate.net |

Modular Synthesis Approaches Incorporating this compound Subunits

Modular synthesis is a powerful strategy in which complex molecules are assembled from pre-synthesized, structurally distinct building blocks or "modules". rsc.org This approach offers significant advantages in terms of efficiency, flexibility, and the ability to rapidly generate libraries of analogues for structure-activity relationship studies. nus.edu.sg The use of well-defined building blocks, often termed synthons, allows for a convergent and systematic construction of the target molecule. mdpi.compsu.edu

The structure of this compound, with its central functional core and flanking, robust tert-butyl groups, makes it an intriguing candidate for a modular synthon. The tert-butyl groups can act as permanent steric shields or as placeholders that influence the conformation of the larger molecule, while the α-hydroxy ketone functionality provides a handle for a variety of chemical transformations.

In a modular approach, a this compound-derived subunit could be prepared and then coupled with other molecular fragments. For example, the hydroxyl group of this compound can be converted into a good leaving group, such as a triflate or mesylate, facilitating substitution reactions. researchgate.netresearchgate.net Alternatively, the ketone can undergo reactions such as Wittig-type olefination or additions of organometallic reagents to build up the carbon skeleton.

While specific, large-scale modular syntheses explicitly using this compound as a named module are not extensively documented in dedicated studies, the principles of its use in this manner can be seen in various synthetic transformations. For instance, the reaction of this compound derivatives with lithium tetramethylpiperidide (LiTMP) leads to different products depending on the nature of the leaving group, showcasing how modifications to the this compound "module" can dictate the outcome of a synthetic step. researchgate.net This predictable reactivity is a cornerstone of modular synthesis.

Table 2: Reactions of this compound Derivatives as Modular Synthons

| This compound Derivative | Reagent | Key Transformation | Product Type | Reference |

| This compound triflate | LiTMP | Reduction | Ketone | researchgate.netresearchgate.net |

| This compound mesylate | LiTMP | Rearrangement/Addition | Unsaturated Ketone | researchgate.netresearchgate.net |

| This compound acetate (B1210297) | LiTMP | Intramolecular Cyclization | Cyclized Product | researchgate.net |

Utility of this compound in the Construction of Sterically Hindered Scaffolds

The synthesis of molecules with sterically congested cores is a significant challenge in organic chemistry. The presence of bulky substituents can impede bond formation and favor undesired side reactions. The inherent steric bulk of this compound makes it a valuable tool for the deliberate construction of such sterically hindered molecular scaffolds. buponline.com

The tert-butyl groups of this compound can serve several strategic purposes in the synthesis of sterically crowded molecules. Firstly, they can enforce specific dihedral angles and restrict conformational flexibility in the target molecule, which can be crucial for biological activity or material properties. Secondly, the steric hindrance provided by the this compound moiety can direct the regioselectivity and stereoselectivity of subsequent reactions on the growing molecule.

Research has shown that derivatives of this compound undergo unusual transformations when treated with sterically demanding bases like lithium tetramethylpiperidide (LiTMP). researchgate.net For example, the reaction of the mesylate derivative of this compound with LiTMP results in the formation of an unsaturated ketone with an additional carbon atom, proceeding through a proposed mechanism involving intramolecular cyclization. researchgate.net This demonstrates how the sterically encumbered environment around the this compound core can be exploited to drive unique and synthetically useful reactions.

Furthermore, the synthesis of polyquinane natural products, which often feature highly congested and complex ring systems, can benefit from starting materials that introduce steric bulk at an early stage. researchgate.net The use of this compound-derived building blocks in the synthesis of such complex frameworks could facilitate the construction of otherwise difficult-to-access structures. The steric hindrance can also play a role in stabilizing reactive intermediates or in directing the outcome of ring-closing metathesis or radical cyclization reactions used to form the core of these complex molecules.

Table 3: this compound in Reactions Leading to Sterically Hindered Products

| This compound Derivative | Reagent | Key Feature of Transformation | Significance | Reference |

| This compound mesylate | LiTMP | Intramolecular cyclization and rearrangement | Formation of a more complex, sterically congested ketone | researchgate.netresearchgate.net |

| This compound triflate | LiTMP | Electron transfer leading to reduction | Demonstrates unusual reactivity due to steric hindrance | researchgate.netresearchgate.net |

| This compound acetate | LiTMP | Deprotonation of the acetate methyl group and cyclization | Access to a novel cyclized, sterically hindered structure | researchgate.net |

Pivaloin in Medicinal Chemistry and Biochemical Research Contexts

Exploration of Pivaloin as a Molecular Scaffold for Pharmacologically Relevant Compounds

The term "molecular scaffold" refers to the core structure of a molecule to which various functional groups can be attached to create a range of new compounds. nih.gov In medicinal chemistry, the selection of a scaffold is critical as it determines the three-dimensional arrangement of the functional groups that will interact with biological targets. gardp.orgbiosolveit.de The goal of using a scaffold is to systematically explore how different structural modifications affect a molecule's biological activity, a process known as developing a structure-activity relationship (SAR). gardp.org

This compound, and more broadly the pivaloyl group, serves as a valuable structural motif in the design of pharmacologically active agents. google.comresearchgate.net The bulky tert-butyl group of the pivaloyl moiety can introduce significant steric hindrance, which can be exploited to enhance selectivity, improve metabolic stability, or lock a molecule into a specific, biologically active conformation. rsc.orgbeilstein-journals.org For instance, the pivaloyl group has been incorporated into various molecular frameworks, including those designed to yield compounds with potential antitumor, antimicrobial, and anti-inflammatory activities. frontiersin.org

The use of pivaloyl-containing structures extends to diverse and complex molecular architectures. For example, pyridinone cores, which are important in medicinal chemistry for their ability to form hydrogen bonds with biological targets, can be derivatized to modulate their physicochemical properties for applications in drug design. frontiersin.org Similarly, arylpiperazines are another key scaffold in pharmaceutical chemistry, and their derivatives have been investigated for a range of therapeutic applications, including as anticancer agents. mdpi.com The incorporation of a pivaloyl group into such scaffolds can influence their interaction with molecular targets. mdpi.commdpi.com

A notable example of the pivaloyl group's role is in the synthesis of sugar-based benzothiazoles. wpmucdn.com In these syntheses, a pivaloyl carbonyl group acts as a ligand that coordinates with a palladium catalyst. wpmucdn.com This coordination, along with intramolecular hydrogen bonding, directs the chemical reaction to occur with high efficiency and selectivity, demonstrating how the pivaloyl group can be a key facilitator in building complex, pharmacologically relevant molecules. wpmucdn.com

The table below summarizes various scaffolds and the therapeutic areas their derivatives are being investigated for, illustrating the broad applicability of such structural frameworks in medicinal chemistry.

| Scaffold Class | Therapeutic Area of Interest | Reference(s) |

| Pyridinones | Antitumor, Antimicrobial, Anti-inflammatory | frontiersin.org |

| Arylpiperazines | Anticancer, Neurodegenerative Diseases | mdpi.com |

| Cinnolines | Antibacterial, Antimalarial, Antitumor | mdpi.com |

| Pyrrolidines | Various, including RORγt modulation | researchgate.net |

| Benzothiazoles | Antitumor, Antidiabetic | wpmucdn.com |

Mechanistic Investigations of Biochemical Transformations Involving Pivalic Acid and its Analogs

While this compound itself is a specific α-hydroxy ketone, the biochemical transformations involving its constituent acid, pivalic acid, and the related pivaloyl group, provide crucial insights into metabolic pathways and enzyme mechanisms. nih.govresearchgate.net Pivalic acid has been found to act as a starter unit in the biosynthesis of fatty acids and antibiotics in several bacterial species, including Alicyclobacillus acidoterrestris, Rhodococcus erythropolis, and Streptomyces avermitilis. nih.gov

In a study using deuterium-labeled pivalic acid, researchers demonstrated its incorporation into fatty acids to produce tert-butyl fatty acids. nih.gov Furthermore, in R. erythropolis, pivalic acid was transformed into isobutyric acid and 2-methylbutyric acid, which are precursors for other types of branched-chain fatty acids. nih.gov In S. avermitilis, this pathway also led to the formation of branched fatty acids, and pivalic acid was incorporated into the antibiotic avermectin. nih.gov These findings reveal a biosynthetic pathway that utilizes a compound with a quaternary carbon atom. nih.govresearchgate.net

The mechanisms behind these transformations are of significant interest. The conversion of isovaleryl-CoA to pivaloyl-CoA, for instance, is a key step that involves a mutase enzyme. researchgate.net Mechanistic studies also explore how the pivaloyl group influences chemical reactions. In the synthesis of sugar-based benzothiazoles, theoretical calculations and experimental results indicated that the pivaloyl carbonyl group coordinates to a palladium catalyst, while also acting as a hydrogen bond acceptor. wpmucdn.com This dual role creates a specific coordination environment that facilitates the desired bond formation with high selectivity. wpmucdn.com

The pivaloyl group is also widely used as a protecting group in organic synthesis due to its steric bulk and stability. wikipedia.org Its influence is also seen in glycosylation reactions, where a pivaloyl group at the C-2 position of a sugar can direct the stereochemical outcome of the reaction through neighboring group participation, leading to the formation of specific glycosidic bonds. beilstein-journals.org

The following table details the observed biochemical transformations of pivalic acid in different bacterial species.

| Bacterial Species | Precursor | Transformation Product(s) | Reference(s) |

| Alicyclobacillus acidoterrestris | Pivalic Acid | tert-Butyl fatty acids | nih.gov |

| Rhodococcus erythropolis | Pivalic Acid | tert-Butyl fatty acids, Isobutyric acid, 2-Methylbutyric acid | nih.gov |

| Streptomyces avermitilis | Pivalic Acid | Branched fatty acids, Avermectin | nih.gov |

Interaction Studies of this compound-Derived Structures with Biomolecules

The study of how molecules interact with biological macromolecules like proteins and nucleic acids is fundamental to understanding their biological function and to the design of new therapeutic agents. These interactions, which include hydrogen bonds, salt bridges, and other partial covalent interactions, determine the binding affinity and specificity of a compound for its target. nih.gov Computational and experimental techniques such as X-ray crystallography and molecular dynamics simulations are used to elucidate these interactions at an atomic level. nih.gov

Derivatives containing the pivaloyl moiety, a key component of this compound, are studied to understand how this structural feature influences binding to biomolecules. The bulky and hydrophobic nature of the pivaloyl group can play a significant role in how a molecule fits into a protein's binding pocket. wikipedia.org For example, in the development of inhibitors for the aminoglycoside 6'-N-acetyltransferase type Ib, an enzyme that confers antibiotic resistance, the structure-activity relationship of various compounds is explored. nih.gov Modifications to different parts of a molecular scaffold help in understanding how each component contributes to the inhibitory activity. nih.gov

In another context, the synaptic vesicle protein SV2A has been identified as the binding site for the antiepileptic drug levetiracetam (B1674943) and its derivatives. nih.gov Studies have shown a strong correlation between the binding affinity of these derivatives to SV2A and their efficacy in preventing seizures in animal models. nih.gov Such research highlights that the specific chemical structure of a compound dictates its interaction with the target protein and, consequently, its pharmacological effect. nih.gov

Furthermore, the interaction of small molecules with proteins can be modulated by other molecules in the cellular environment. arxiv.orgelifesciences.org For example, lipophilic derivatives of oligonucleotides can bind to human serum albumin, a common carrier protein in the blood, which affects their distribution and availability in the body. mdpi.com Understanding these interactions is crucial for designing drug candidates with improved pharmacokinetic properties. mdpi.com The design of novel proteins that can bind specific small molecules with high affinity is an active area of research, with dissociation constants in the nanomolar range being achieved through computational design. nih.gov